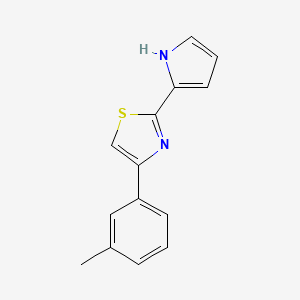
4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring and substituted with a 3-methylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One possible route could involve the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization with a pyrrole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the thiazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for compounds like 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole
- 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
- 4-(3-Methylphenyl)-2-(1H-imidazol-2-yl)-1,3-thiazole
Uniqueness
4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is unique due to the specific substitution pattern on the phenyl ring and the presence of both pyrrole and thiazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H12N2S/c1-10-4-2-5-11(8-10)13-9-17-14(16-13)12-6-3-7-15-12/h2-9,15H,1H3 |
InChI Key |
PYGKGBRBIBAACK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


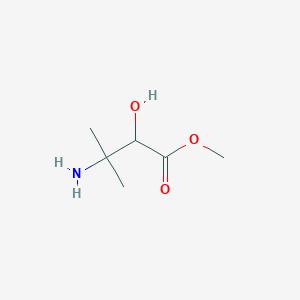
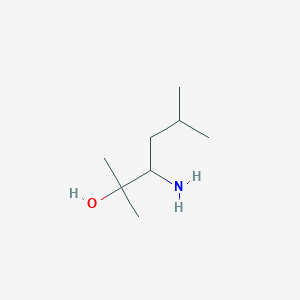
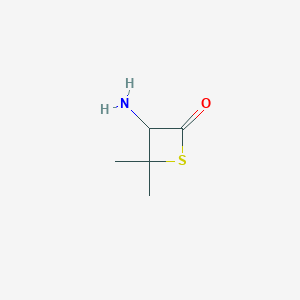
![2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid](/img/structure/B13256183.png)
![(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine](/img/structure/B13256187.png)

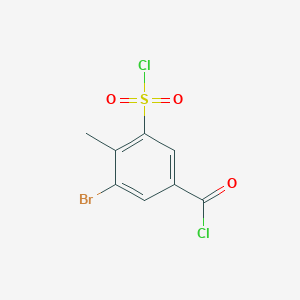
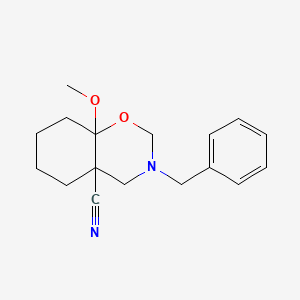
amine](/img/structure/B13256213.png)
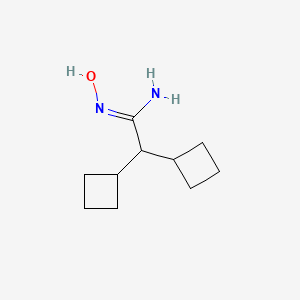
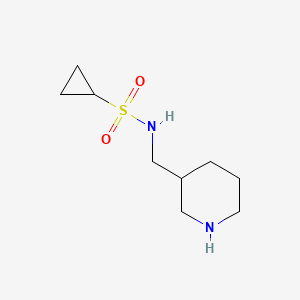
![3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13256271.png)

![N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide](/img/structure/B13256278.png)
